molecular formula C22H20O5 B600202 Alpinumisoflavone dimethyl ether CAS No. 34086-56-1

Alpinumisoflavone dimethyl ether

Cat. No.: B600202
CAS No.: 34086-56-1
M. Wt: 364.39
Attention: For research use only. Not for human or veterinary use.
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Description

Alpinumisoflavone dimethyl ether (C₂₂H₂₀O₅) is a methylated derivative of alpinumisoflavone, a prenylated isoflavonoid primarily isolated from plants such as Cissus incisa () and Pinus massoniana (). This compound belongs to the flavonoid class and is characterized by the addition of two methyl groups (-OCH₃) at specific hydroxyl positions, altering its physicochemical properties compared to its non-methylated counterpart. Its molecular weight (364.13 g/mol) and structure contribute to distinct bioactivities, including cytotoxic effects against cancer cell lines, as observed in pharmacological studies .

Environmental stressors, such as low light and drought, reduce its production in Pinus massoniana, suggesting a role in plant stress adaptation .

Properties

CAS No.

34086-56-1

Molecular Formula

C22H20O5

Molecular Weight

364.39

IUPAC Name

5-methoxy-7-(4-methoxyphenyl)-2,2-dimethylpyrano[3,2-g]chromen-6-one

InChI

InChI=1S/C22H20O5/c1-22(2)10-9-15-17(27-22)11-18-19(21(15)25-4)20(23)16(12-26-18)13-5-7-14(24-3)8-6-13/h5-12H,1-4H3

SMILES

CC1(C=CC2=C(O1)C=C3C(=C2OC)C(=O)C(=CO3)C4=CC=C(C=C4)OC)C

Origin of Product

United States

Comparison with Similar Compounds

Bioactivity and Mechanisms

  • Cytotoxicity: this compound exhibits moderate cytotoxicity compared to non-methylated alpinumisoflavone, which shows broader anticancer activity through mitochondrial depolarization and ER stress pathways . The dimethyl ether derivative’s specificity for H2108 and H1299 cells suggests structural methylation may enhance selectivity for certain cancer types .
  • Estrogenic Effects: Unlike abyssinone V-4'-methyl ether, which binds both ERα and ERβ receptors to exert estrogenic effects , this compound lacks reported hormonal activity, indicating functional divergence due to methylation patterns.
  • Environmental Modulation: The reduced production of this compound under stress in Pinus massoniana contrasts with the stress-induced accumulation of other flavonoids, implying a unique regulatory role in plant defense .

Structural Impact on Pharmacokinetics

Methylation typically reduces polarity, enhancing lipid solubility and membrane permeability. For example, quercetin dimethyl ether derivatives show improved bioavailability compared to their hydroxylated analogs . This compound’s methyl groups likely confer similar advantages, though its exact pharmacokinetic profile requires further study.

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